molecular formula C20H19N3OS2 B2624621 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide CAS No. 923499-52-9

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide

Cat. No.: B2624621
CAS No.: 923499-52-9
M. Wt: 381.51
InChI Key: XVRVAKYXQMAYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3OS2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities—including antimicrobial, anticancer, and antioxidant properties—and structure-activity relationships (SAR).

1. Chemical Structure and Synthesis

The compound features a thiazole and benzothiazole core combined with an acetamide functional group. The structural formula can be represented as follows:

C17H19N3S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{S}_{2}

The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the benzothiazole moiety via electrophilic substitution.
  • Coupling with the propan-2-ylphenyl acetamide to yield the final product.

2.1 Antimicrobial Activity

Research indicates that compounds with thiazole and benzothiazole structures exhibit significant antimicrobial properties. In particular, derivatives of this compound have demonstrated:

  • Higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole.
  • Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L⁻¹ , indicating potent activity against various bacterial strains including Staphylococcus aureus and Salmonella typhi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μmol L⁻¹)Bacterial Strain
Compound A6Bacillus subtilis
Compound B8Salmonella typhi
N-(7-methyl...)4–20Various strains

2.2 Anticancer Activity

The anticancer potential of this compound has been assessed against multiple cancer cell lines:

  • Cytotoxicity studies revealed that this compound exhibits significant cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines.
  • Compared to doxorubicin, a common chemotherapy agent, certain derivatives showed higher cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μmol L⁻¹)Reference Drug
NCI-H46010Doxorubicin
HepG215Doxorubicin
HCT-11612Doxorubicin

2.3 Antioxidant Activity

The antioxidant properties of the compound were evaluated through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation:

  • Certain derivatives exhibited inhibition rates exceeding 90% , indicating strong antioxidant capabilities .

Table 3: Antioxidant Activity Comparison

Compound NameInhibition (%)
Compound A91.2
Compound B92.8
Trolox89.5

3. Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

  • The presence of electron-withdrawing groups like fluorine enhances antimicrobial activity.
  • Variations in substituents on the benzothiazole ring influence cytotoxicity and selectivity towards cancer cell lines.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-11(2)14-6-4-13(5-7-14)10-17(24)23-20-22-16-9-8-15-18(19(16)26-20)25-12(3)21-15/h4-9,11H,10H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVAKYXQMAYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.